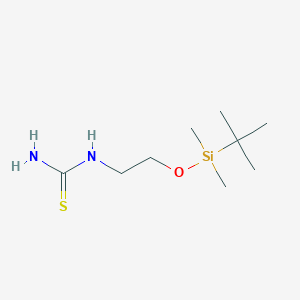
N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)thiourea
Cat. No. B8307981
M. Wt: 234.44 g/mol
InChI Key: HAZFOKPQTFQICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07534887B2
Procedure details


To a solution of 2-((tert-butyldimethylsilyl)oxy)ethanamine (WO 0007985: 24.4 g) in THF (300 mL) was added benzoyl isothiocyanate (22.7 g), and the mixture was mixed for 2 hours. The reaction solution was concentrated, and the residue was dissolved in methanol (150 mL). To the resulting solution were added potassium carbonate (5.0 g) and water (50 mL), and the mixture was mixed for 2 hours. The insolubles were filtered off, and the filtrate was concentrated. The residue was dissolved in ethyl acetate, sequentially washed with 1 N hydrochloric acid, a saturated aqueous sodium bicarbonate solution and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off to give the title compound (27.7 g) as a colorless oily matter.



Name
Identifiers


|
REACTION_CXSMILES
|
[Si:1]([O:8][CH2:9][CH2:10][NH2:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C([N:20]=[C:21]=[S:22])(=O)C1C=CC=CC=1>C1COCC1>[Si:1]([O:8][CH2:9][CH2:10][NH:11][C:21]([NH2:20])=[S:22])([C:4]([CH3:6])([CH3:7])[CH3:5])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN
|
|
Name
|
|
|
Quantity
|
22.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=S
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was mixed for 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in methanol (150 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting solution were added potassium carbonate (5.0 g) and water (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was mixed for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insolubles were filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
sequentially washed with 1 N hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated aqueous sodium bicarbonate solution and saturated brine, and then dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCNC(=S)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
